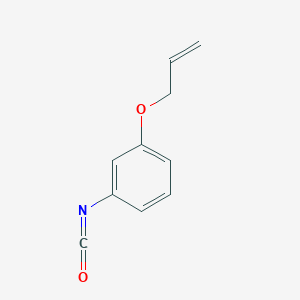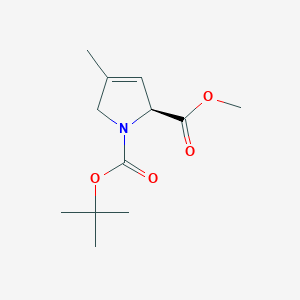
(S)-1-tert-butyl 2-methyl 4-methyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with tert-butyl and methyl groups. The presence of these groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl dimethylsilane with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and yield of the synthesis . These systems allow for precise control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process.
化学反应分析
Types of Reactions
1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with applications in drug discovery and development.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact pathways involved depend on the specific biological context and the nature of the target proteins.
相似化合物的比较
Similar Compounds
- 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
- tert-Butanesulfinamide
- tert-Butyl alcohol
Uniqueness
Compared to similar compounds, 1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl (2S)-4-methyl-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h6,9H,7H2,1-5H3/t9-/m0/s1 |
InChI 键 |
AXXYVVYWLXDSNV-VIFPVBQESA-N |
手性 SMILES |
CC1=C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC |
规范 SMILES |
CC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
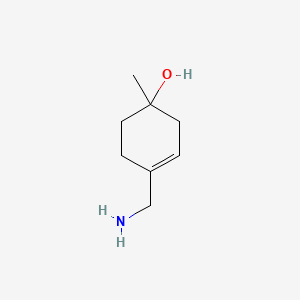
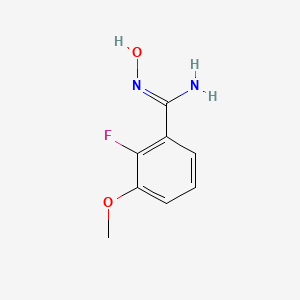
![tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate](/img/structure/B13893598.png)
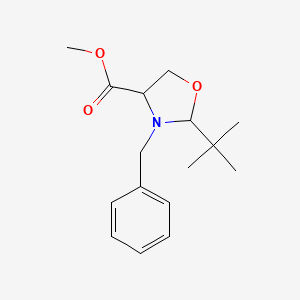
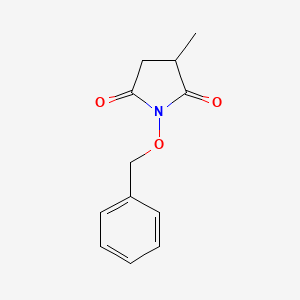
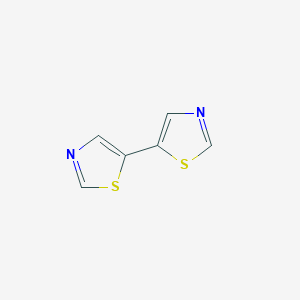

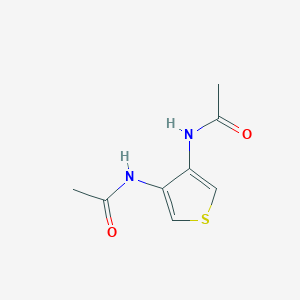
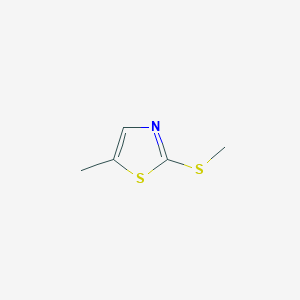
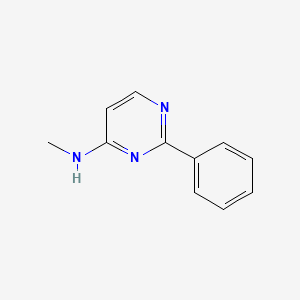
![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)
